molecular formula C12H3Cl7 B1595026 2,2',3,3',5,6,6'-Heptachlorobiphenyl CAS No. 52663-64-6

2,2',3,3',5,6,6'-Heptachlorobiphenyl

Cat. No. B1595026
CAS RN: 52663-64-6
M. Wt: 395.3 g/mol
InChI Key: XYHVYEUZLSYHDP-UHFFFAOYSA-N
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Description



  • 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs) .

  • PCBs are synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl.

  • They were once manufactured as commercial mixtures but were banned in the 1970s due to their bioaccumulation and harmful health effects.

  • Despite the ban, PCBs persist in the environment.





  • Molecular Structure Analysis



    • Chemical Formula: C12H3Cl7

    • Average Molecular Mass: 395.323 g/mol

    • Monoisotopic Mass: 391.805 g/mol

    • IUPAC Name: 1,2,4,5-tetrachloro-3-(2,3,5-trichlorophenyl)benzene




  • Physical and Chemical Properties :



    • Melting Point: 117.5°C

    • Boiling Point: 479.43°C (rough estimate)

    • Density: 1.6580 (rough estimate)

    • Refractive Index: 1.6330 (rough estimate)

    • Solubility: Slightly soluble in acetone and chloroform, very slightly soluble in heated methanol.




  • Scientific Research Applications

    Solubility and Supercritical Fluids

    • Study on Solubility : A study by Anitescu & Tavlarides (1999) explored the solubility of 2,2',3,3',5,6,6'-Heptachlorobiphenyl in supercritical fluids like carbon dioxide, modified by n-butane and methanol. This research is significant for understanding the environmental behavior and potential remediation methods of PCBs.

    Chemical and Physical Properties

    • Quantum Chemical Study : The study by Yang et al. (2016) developed a quantitative structure-activity relationship (QSAR) model using quantum chemical descriptors. This model helps predict the reactivity of PCBs, including 2,2',3,3',5,6,6'-Heptachlorobiphenyl, with hydroxyl radicals, crucial for understanding their atmospheric fate.

    Environmental Chemistry and Toxicity

    • Dechlorination by Microorganisms : Research by Van Dort & Bedard (1991) and Bedard et al. (1996) demonstrated the microbial dechlorination of PCBs. These findings are vital for bioremediation strategies targeting PCB-contaminated environments.

    • Extraction and Detection Methods : A study by Lin et al. (2015) focused on the extraction and detection of PCBs, including 2,2',3,3',5,6,6'-Heptachlorobiphenyl, in fish samples using metal-organic frameworks. This research aids in monitoring and managing PCB contamination in food sources.

    Environmental Impact and Remediation

    • Catalytic Dechlorination in Soil : The study by He et al. (2008) investigated the catalytic dechlorination of 2,2',3,3',5,6,6'-Heptachlorobiphenyl in soil, an important aspect of environmental remediation.

    • Chemical Removal from Water : Nollet, Lutgen, and Verstraete (2002) researched the chemical removal of PCBs, including 2,2',3,3',5,6,6'-Heptachlorobiphenyl, from water under ambient conditions. This study contributes to the development of methods for PCB removal from contaminated water sources.

    Safety And Hazards



    • Signal Word: Warning

    • Hazard Statements: H373 (may cause damage to organs), H410 (very toxic to aquatic life with long-lasting effects)

    • Precautionary Statements: P273, P391, P501 (refer to safety data sheet)




  • Future Directions



    • Research on the environmental fate, persistence, and potential health effects of PCBs continues.

    • Efforts to remediate PCB-contaminated sites and reduce human exposure are ongoing.




    Please note that this analysis is based on available information, and further research may yield additional insights. For specific details, consult relevant scientific literature12.


    properties

    IUPAC Name

    1,2,4,5-tetrachloro-3-(2,3,6-trichlorophenyl)benzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H3Cl7/c13-4-1-2-5(14)10(17)8(4)9-11(18)6(15)3-7(16)12(9)19/h1-3H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XYHVYEUZLSYHDP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C(=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H3Cl7
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID0073538
    Record name 2,2',3,3',5,6,6'-Heptachlorobiphenyl
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID0073538
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    395.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,2',3,3',5,6,6'-Heptachlorobiphenyl

    CAS RN

    52663-64-6
    Record name 2,2',3,3',5,6,6'-Heptachlorobiphenyl
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663646
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 2,2',3,3',5,6,6'-Heptachlorobiphenyl
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID0073538
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2,2',3,3',5,6,6'-HEPTACHLOROBIPHENYL
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/166JMZ6X6Q
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    59
    Citations
    V Zitko - Chemosphere, 1983 - Elsevier
    It is proposed to use numbers in base 16 (Hex) for an abbreviated designation of chlorobiphenyls. Values assigned to substituents in positions 2, 3, 4, and 5 are 1, 2, 4, and 8, …
    Number of citations: 9 www.sciencedirect.com
    K Miyoshi, T Nishio, A Yasuhara, M Morita… - Chemosphere, 2004 - Elsevier
    Dechlorination of hexachlorobenzene (HCB) was achieved by a liquid potassium–sodium (K–Na)-alloy. HCB in a cyclohexane/benzene solution (22 mmol/l, 4.67 g/l as chlorine) was …
    Number of citations: 46 www.sciencedirect.com
    SC Waller, EA Mash - Organic preparations and procedures …, 1997 - Taylor & Francis
    Polychlorinated biphenyls (PCBs) are toxic1 and carcinogenic2 compounds that contaminate nearly every ecosystem of our planet." While the use of PCBs has been curtailed? global …
    Number of citations: 8 www.tandfonline.com
    Z Xu, Y Chen, Y Qiu, W Gu, Y Li - Chemical Research in Chinese …, 2016 - Springer
    Based on the obtained data of half-lives(t 1/2 ) for 31 polychlorinated biphenyl congeners(PCBs), 3D quantitative structure-activity relationship(QSAR) pharmacophore was used to …
    Number of citations: 11 link.springer.com
    R Massé, D Martineau, L Tremblay… - Archives of environmental …, 1986 - Springer
    The concentrations and high resolution gas Chromatographic profiles of DDT metabolites and polychlorobiphenyl (PCB) congeners were determined in blubber, liver, kidney and lung …
    Number of citations: 73 link.springer.com
    J Padmanabhan, R Parthasarathi… - Bioorganic & medicinal …, 2006 - Elsevier
    The logarithmic n-octanol/water partition coefficient (logK ow ) is an important property for pharmacology, toxicology and medicinal chemistry. Quantitative structure–property …
    Number of citations: 105 www.sciencedirect.com
    J Chen, X Xue, KW Schramm, X Quan, F Yang… - Chemosphere, 2002 - Elsevier
    Based on nine quantum chemical descriptors computed by PM3 Hamiltonian, using partial least squares analysis, a significant quantitative structure–property relationship for the …
    Number of citations: 81 www.sciencedirect.com
    Y Chen, X Cai, L Jiang, Y Li - Ecotoxicology and environmental safety, 2016 - Elsevier
    Based on the experimental data of octanol-air partition coefficients (K OA ) for 19 polychlorinated biphenyl (PCB) congeners, two types of QSAR methods, comparative molecular field …
    Number of citations: 57 www.sciencedirect.com
    A Kume, Y Monguchi, K Hattori, H Nagase… - Applied Catalysis B …, 2008 - Elsevier
    The catalytic degradation method of polychlorinated biphenyls (PCBs) using the palladium on activated carbon–triethylamine (Pd/C–Et 3 N) system under ambient hydrogen pressure …
    Number of citations: 71 www.sciencedirect.com
    SB Hawthorne, CB Grabanski, DJ Miller - Analytical chemistry, 2009 - ACS Publications
    Determining dissolved concentrations of polychlorinated biphenyls (PCBs) in sediment pore (interstitial) water with conventional solvent extraction methods is problematic because …
    Number of citations: 47 pubs.acs.org

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